trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
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Overview
Description
trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C({11})H({15})ClFNO(_{2}) It is characterized by the presence of a cyclobutanamine core substituted with a fluoro-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.
Introduction of the Fluoro-Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a fluoro-methoxyphenoxy group is introduced to the cyclobutanamine core. Common reagents for this step include fluoro-methoxyphenol and appropriate activating agents.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Electrophilic reagents like bromine (Br({3})/H({4})) are employed for substitution reactions.
Major Products
Oxidation: Formation of fluoro-methoxybenzoic acid derivatives.
Reduction: Formation of fluoro-hydroxyphenoxycyclobutanamine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a ligand in receptor studies.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. Research may include its efficacy as a drug candidate for treating specific diseases or its role in drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanol
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanone
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutylamine
Uniqueness
Compared to similar compounds, trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness can influence its reactivity, solubility, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHQFUQTLZJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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